
Trimethylstannane
Overview
Description
Trimethylstannane (Me₃Sn–R, where R is an organic substituent) is an organotin compound widely used in organic synthesis, polymer chemistry, and materials science. Its structure consists of a tin atom bonded to three methyl groups and a variable substituent (e.g., aryl, heteroaryl, or alkynyl groups). This compound is a critical reagent in Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex organic frameworks, such as conjugated polymers and small-molecule semiconductors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylstannane can be synthesized through several methods. One common method involves the reaction of tin tetrachloride (SnCl₄) with methylmagnesium chloride (CH₃MgCl) in an ether solvent. The reaction proceeds as follows:
SnCl4+3CH3MgCl→(CH3)3SnCl+MgCl2
The resulting trimethylstannyl chloride is then reduced with lithium aluminum hydride (LiAlH₄) to produce this compound:
(CH3)3SnCl+LiAlH4→(CH3)3SnH+LiCl+AlH3
Industrial Production Methods: In industrial settings, this compound is often produced through the direct reaction of tin with methyl iodide (CH₃I) in the presence of a catalyst. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Trimethylstannane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trimethyltin oxide ((CH₃)₃Sn₂O).
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: this compound can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are often used.
Major Products:
Oxidation: Trimethyltin oxide ((CH₃)₃Sn₂O)
Reduction: Various lower oxidation state tin compounds
Substitution: Trimethylstannyl halides ((CH₃)₃SnX, where X is a halogen)
Scientific Research Applications
Trimethylstannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: this compound derivatives are used in the study of biological systems and as probes in biochemical assays.
Medicine: Organotin compounds, including this compound, are investigated for their potential use in pharmaceuticals and as antifungal agents.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of trimethylstannane involves its ability to form stable carbon-tin bonds. This property makes it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in. For example, in biological systems, this compound can interact with cellular components, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Trimethylstannane is part of a broader class of organotin reagents. Below, we compare its properties and performance with structurally analogous compounds.
Structural and Electronic Differences
Reactivity in Cross-Coupling Reactions
This compound outperforms bulkier analogs in kinetically driven reactions due to its smaller size and stronger nucleophilicity:
- In Pd-catalyzed P–C coupling, this compound derivatives (e.g., thiophen-2-yl) achieved 70% yield , while benzo[b]thiophen-2-yl analogs yielded only 40–50% under identical conditions .
- Steric effects dominate: Larger substituents (e.g., phenylethynyl) hinder transmetallation, reducing efficiency .
Role in Radiolabeling and Imaging
This compound serves as a precursor for radiotracers:
Properties
IUPAC Name |
trimethylstannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.Sn.H/h3*1H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHQRARQNZOXRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SnH](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-73-8, 17272-57-0 | |
Record name | Trimethylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1631-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethyltin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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